Clamidoxic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clamidoxic acid typically involves the reaction of 3,4-dichlorobenzoic acid with phenoxyacetic acid under specific conditions. One method involves the hydrolysis of the amide to 3,4-dichlorobenzoic acid, which is then acidified and extracted into toluene. The resulting acid is converted into its methyl ester by the addition of diazomethane in diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Clamidoxic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The dichlorobenzamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (for forming acid chlorides), diazomethane (for esterification), and various bases and acids for hydrolysis and substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different chlorinated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Clamidoxic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of clamidoxic acid involves its interaction with specific molecular targets. The dichlorobenzamido group is believed to play a crucial role in its biological activity by binding to enzymes and receptors involved in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Clamidoxic acid can be compared with other compounds that have similar structures or functions, such as:
3,4-Dichlorobenzoic acid: A precursor in the synthesis of this compound.
Phenoxyacetic acid: Another component of the molecule.
Clavulanic acid: Although structurally different, it shares some biological activities.
Uniqueness
What sets this compound apart is its unique combination of the dichlorobenzamido and phenoxyacetic acid moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
6170-69-0 |
---|---|
Molecular Formula |
C15H11Cl2NO4 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-[2-[(3,4-dichlorobenzoyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C15H11Cl2NO4/c16-10-6-5-9(7-11(10)17)15(21)18-12-3-1-2-4-13(12)22-8-14(19)20/h1-7H,8H2,(H,18,21)(H,19,20) |
InChI Key |
TVQRUKZAWSJVRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |
6170-69-0 | |
Synonyms |
clamidoxic acid |
Origin of Product |
United States |
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